
Pimonidazole hydrochloride
Overview
Description
Pimonidazole (hydrochloride) is a chemical compound belonging to the class of 2-nitroimidazole derivatives. It is widely used as a hypoxia marker in scientific research. Hypoxia refers to a condition where tissues are deprived of adequate oxygen supply, which is a common feature in various pathological conditions, including cancer. Pimonidazole (hydrochloride) is particularly valuable for detecting and visualizing hypoxic regions within tissues through immunohistochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pimonidazole (hydrochloride) involves the nitration of imidazole derivatives followed by reduction and subsequent hydrochloride salt formation. The general synthetic route includes:
Nitration: Imidazole is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production of pimonidazole (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Pimonidazole (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under hypoxic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Conjugation: Pimonidazole can form covalent bonds with thiol groups in proteins under hypoxic conditions
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, and other reducing agents are commonly used for the reduction of the nitro group.
Nucleophiles: Thiol-containing compounds are typical nucleophiles that react with pimonidazole under hypoxic conditions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Protein Adducts: Under hypoxic conditions, pimonidazole forms covalent adducts with proteins, which are detectable through immunohistochemistry
Scientific Research Applications
Tumor Hypoxia Assessment
Pimonidazole is primarily used to assess hypoxia in tumors. It accumulates in hypoxic cells through covalent binding with macromolecules or by forming reductive metabolites after the reduction of its nitro group. This property allows for both qualitative and quantitative assessments of tumor hypoxia, making it invaluable in cancer research.
Case Studies:
- Head and Neck Cancer: A study demonstrated that pimonidazole binding levels correlated with treatment outcomes in patients with advanced head and neck squamous cell carcinoma. High pimonidazole binding was associated with poor prognosis, indicating its potential as a predictive biomarker for selecting hypoxia-modifying treatments .
- Prostate Cancer: Research indicated that pimonidazole staining reflects an aggressive hypoxic phenotype characterized by enhanced proliferation and DNA repair mechanisms. A transcriptional signature associated with pimonidazole staining was found to correlate positively with tumor aggressiveness, as evidenced by Gleason scores .
Radiotherapy and Treatment Monitoring
Pimonidazole has been employed in studies monitoring the effects of radiotherapy on tumor hypoxia. Its ability to label hypoxic cells allows researchers to track changes in the hypoxic status of tumors during treatment.
Case Studies:
- Cervical Cancer: In a clinical study involving cervical cancer patients undergoing radiotherapy, pimonidazole was administered before treatment. Sequential biopsies revealed a significant decrease in pimonidazole-labeled cells, suggesting that these cells were not as radioresistant as previously thought and indicating their potential for re-entering the proliferative pool .
- Normal Tissue Hypoxia: Studies have shown that pimonidazole can also detect hypoxia in irradiated normal tissues, supporting its use in understanding radiation-induced injuries .
In Vivo Imaging and Experimental Models
Pimonidazole is utilized in various experimental models to visualize and quantify hypoxia in vivo. Its application extends beyond tumors to include studies on retinal hypoxia and other physiological conditions.
Case Studies:
- Retinal Hypoxia: A study developed a fluorescence-imaging probe based on pimonidazole for detecting retinal hypoxia in live animal models. This research confirmed the selectivity of pimonidazole for hypoxic conditions and its non-toxic profile .
- Animal Models: Pimonidazole has been employed in mouse models to evaluate tissue responses under controlled hypoxic conditions, providing insights into cellular adaptations and survival mechanisms .
Molecular Mechanisms and Gene Expression
Research has shown that pimonidazole staining correlates with specific gene expression profiles associated with hypoxia. This relationship aids in understanding the molecular pathways activated under low oxygen conditions.
Findings:
- A study constructed a transcriptional signature based on gene expression data from pimonidazole-positive tumors, highlighting pathways related to proliferation, DNA repair, and stress responses . This signature has implications for prognostic assessments and therapeutic strategies.
Data Table: Summary of Key Findings
Mechanism of Action
Pimonidazole (hydrochloride) exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the nitro group of pimonidazole is reduced by nitroreductases to form reactive intermediates. These intermediates covalently bind to thiol groups in proteins, forming stable adducts. The formation of these adducts allows for the visualization of hypoxic regions using specific antibodies .
Comparison with Similar Compounds
Pimonidazole (hydrochloride) is unique among hypoxia markers due to its high specificity and sensitivity. Similar compounds include:
Misonidazole: Another 2-nitroimidazole derivative used as a hypoxia marker but with different pharmacokinetic properties.
EF5: A fluorinated nitroimidazole compound used for hypoxia detection with distinct imaging capabilities.
F-MISO: A fluorine-labeled misonidazole used in positron emission tomography (PET) imaging of hypoxia
Pimonidazole (hydrochloride) stands out due to its robust performance in immunohistochemical detection of hypoxia and its widespread use in various research fields.
Biological Activity
Pimonidazole hydrochloride, a 2-nitroimidazole compound, is primarily recognized for its role as a hypoxia marker in biological research, particularly in cancer studies. This compound is notable for its ability to form covalent bonds with cellular macromolecules under hypoxic conditions (oxygen levels below 1.3%) and has been utilized extensively in various studies to assess tumor hypoxia, proliferation, and response to therapies.
Pimonidazole is reduced in hypoxic cells, leading to the formation of reactive metabolites that bind to proteins, thus allowing for the detection of hypoxic regions within tissues. The binding of pimonidazole can be visualized using immunohistochemistry techniques, where specific antibodies are employed to identify pimonidazole-protein adducts. This allows researchers to qualitatively and quantitatively assess the extent of hypoxia in tumor tissues and other biological samples .
Key Biological Activities
- Hypoxia Detection : Pimonidazole serves as a reliable marker for identifying hypoxic regions in tumors. Its binding correlates with tumor aggressiveness and can predict treatment outcomes in various cancers, including head and neck squamous cell carcinoma .
- Tumor Proliferation : Studies have shown that higher levels of pimonidazole binding are associated with increased tumor proliferation rates. This relationship is often quantified using markers such as Ki67, which indicates cellular proliferation .
- Gene Expression Profiles : Pimonidazole staining reflects specific transcriptional programs associated with hypoxia, including upregulation of genes involved in cell cycle regulation and DNA repair mechanisms. A signature of 32 essential genes has been identified that positively correlates with pimonidazole staining, indicating its potential as a prognostic tool .
Research Findings
Numerous studies have investigated the biological activity of this compound across different contexts:
- Cancer Studies : In patients with advanced head and neck cancer, pimonidazole binding was shown to correlate significantly with treatment outcomes, suggesting its utility in selecting appropriate hypoxia-modifying therapies .
- Animal Models : Research involving animal models has demonstrated the presence of hypoxia in both neoplastic and non-neoplastic tissues using pimonidazole. For instance, studies on retinal hypoxia have utilized pimonidazole to assess oxygen deprivation following exposure to varying oxygen levels .
- Clinical Implications : In clinical settings, pimonidazole has been used to evaluate tissue hypoxia in conditions such as ascending aortic aneurysm, highlighting its potential beyond oncology .
Data Table: Summary of Key Research Findings
Study Focus | Findings | |
---|---|---|
Head and Neck Cancer | Pimonidazole binding correlated with treatment outcomes (P = 0.01) | Predictive marker for therapy response |
Prostate Cancer | Upregulation of proliferation and DNA repair genes linked to pimonidazole staining | Reflects aggressive tumor phenotype |
Retinal Hypoxia | Pimonidazole used to assess oxygen levels post-exposure | Validates its use in non-cancerous tissues |
Aortic Aneurysm | Evaluated tissue hypoxia levels | Demonstrates versatility in clinical applications |
Case Studies
- Head and Neck Squamous Cell Carcinoma :
- Prostate Cancer Aggressiveness :
- Retinal Hypoxia Investigation :
Properties
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3.ClH/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18;/h4,7,10,16H,1-3,5-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUVJFHTKRTQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-51-3 | |
Record name | 1-Piperidineethanol, α-[(2-nitro-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70132-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimonidazole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC318502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PIMONIDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QPV12Y60L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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